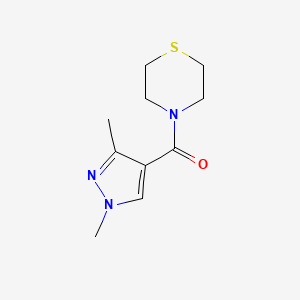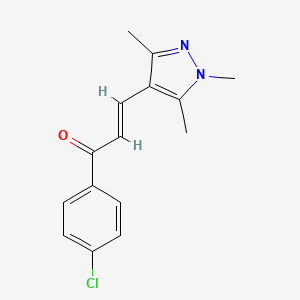![molecular formula C17H8F7N5O B10948500 5,7-Bis(difluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B10948500.png)
5,7-Bis(difluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves several steps. One common method is the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but typically involve the use of acetic acid or trifluoroacetic acid as solvents . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective estrogen receptor β (ERβ) antagonist, which can influence various cellular processes . The compound’s effects are mediated through its binding to ERβ, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar compounds to 2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole include other pyrazolo[1,5-a]pyrimidines and their derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications . Some examples of similar compounds are:
PHTPP: A selective ERβ antagonist with similar structural features.
Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Another compound with difluoromethyl groups at positions 5 and 7.
Properties
Molecular Formula |
C17H8F7N5O |
|---|---|
Molecular Weight |
431.27 g/mol |
IUPAC Name |
2-[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H8F7N5O/c18-13(19)9-5-11(14(20)21)29-12(25-9)6-10(28-29)16-27-26-15(30-16)7-2-1-3-8(4-7)17(22,23)24/h1-6,13-14H |
InChI Key |
ADZARTUVEXBPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pentafluorophenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10948421.png)
![2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948423.png)
![1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea](/img/structure/B10948425.png)

![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10948434.png)
![(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948437.png)
![7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948440.png)

![1-(phenoxymethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948460.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-ethylthiourea](/img/structure/B10948486.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10948491.png)
